molecular formula C16H8F8 B1581981 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane CAS No. 3345-29-7

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

Cat. No. B1581981
CAS RN: 3345-29-7
M. Wt: 352.22 g/mol
InChI Key: KCKIWSAAWFKXMA-UHFFFAOYSA-N
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Description

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is a synthetic chemical compound that can be used in cross-coupling reactions . It is an isomer of the more common 1-fluorocyclopropane .


Synthesis Analysis

The synthesis of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane has been a subject of interest in the field of chemistry . The compound has been synthesized and its reactions have been studied . In addition, an investigation of the palladium-catalyzed Kumada cross-coupling reaction between PhMgBr and (pseudo-ortho) 4,12-diiodo-1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane revealed that in addition to the expected cross-coupled product, an unintended major product was generated .


Molecular Structure Analysis

The molecular structure of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane has been analyzed . The crystal and molecular structure of the compound has been studied and compared with the structure of [2.2]paracyclophane .


Chemical Reactions Analysis

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is used in cross-coupling reactions . An example of a reaction involving this compound is the palladium-catalyzed Kumada cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane include its molecular weight (352.22), empirical formula (C16H8F8), and melting point (240-250 °C) . It is a powder with an assay of 99% (GC) .

Scientific Research Applications

Chemical Synthesis and Derivatives

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (OFP) serves as a critical intermediate in the synthesis of various monosubstituted OFPs. Nitration of OFP allows for the creation of derivatives such as nitro, amino, chloro, bromo, iodo, hydroxy, and trifluoromethyl compounds. The derivatives have been characterized and compared with their hydrocarbon analogues, providing insights into their spectral properties (Roche & Dolbier, 1999).

Structural Transformations

OFP has been used to investigate transformations in the bridging linkage, a key aspect in the study of fluorinated compounds. For example, a transformation involving Mg-promoted defluorinative silylation of OFP was studied, leading to the creation of specific fluorinated paracyclophanes with structures confirmed by X-ray crystallography (Amii et al., 2013).

Novel Synthesis Methods

The development of new synthesis methods for OFP is a significant area of research. One notable method does not require high dilution techniques, presenting a more efficient and scalable approach for both research and commercial applications (Dolbier, Duan, & Roche, 2000).

NMR Spectroscopy and Enantiodiscrimination

OFP derivatives have been explored for their potential in NMR spectroscopy, especially for enantiodiscrimination. Amino-substituted OFPs, exhibiting planar chirality, have shown significant shifts in NMR signals when interacting with chiral shift reagents, facilitating the determination of enantiomeric purity (Roche, Rabinowitz, & Cox, 2013).

Polymer and Coating Applications

Parylene-AF4, a polymer derived from OFP, highlights the material's utility in coatings. With properties like low dielectric constant, high thermal stability, and low moisture absorption, Parylene-AF4 is ideal for applications in the automotive, medical, electronics, and semiconductor industries. Its use as an interlayer dielectric in semiconductor device interconnection is particularly notable (Dolbier & Beach, 2003).

Additional Applications

Other research includes exploring its radical anion properties (Gerson, Ohya‐Nishiguchi, & Plattner, 1982), using it in complex organic reactions (Battiste et al., 2008), and developing new compounds through cross-coupling reactions (Roche & Canturk, 2005).

Future Directions

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane has potential applications in high temperature environments and situations requiring long-term UV stability . It could be used in various industries including aerospace, military, electronic, medical, and industrial semiconductors .

properties

IUPAC Name

2,2,3,3,8,8,9,9-octafluorotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F8/c17-13(18)9-1-2-10(4-3-9)14(19,20)16(23,24)12-7-5-11(6-8-12)15(13,21)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKIWSAAWFKXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C1C(C(C3=CC=C(C=C3)C(C2(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187095
Record name Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

CAS RN

3345-29-7
Record name Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003345297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,8,8,9,9-octafluorotricyclo[8.2.2.2â?´,â?·]hexadeca-1(12),4,6,10,13,15-hexaene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
Reactant of Route 2
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
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1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
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1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
Reactant of Route 5
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
Reactant of Route 6
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

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